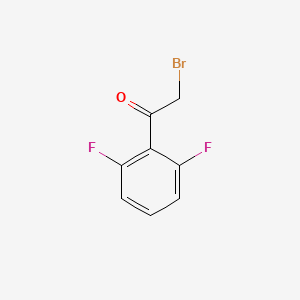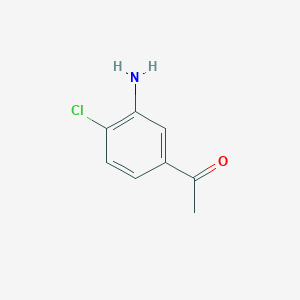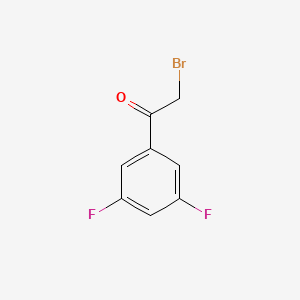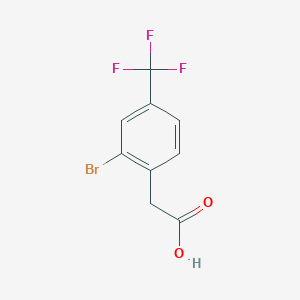![molecular formula C12H10FNS B1272913 4-[(4-Fluorophenyl)sulfanyl]aniline CAS No. 24900-69-4](/img/structure/B1272913.png)
4-[(4-Fluorophenyl)sulfanyl]aniline
概要
説明
4-[(4-Fluorophenyl)sulfanyl]aniline, also known as 4-FSA, is an organic compound that is widely used in the synthesis of various chemical compounds and materials. It is a white crystalline solid with a slightly bitter taste and a melting point of 128-129°C. 4-FSA is used in the synthesis of pharmaceuticals, dyes, and other materials. It is also used as a reagent in chemical reactions, such as the synthesis of aryl sulfides and sulfoxides.
科学的研究の応用
Electropolymerization and Infrared Emissivity
4-[(4-Fluorophenyl)sulfanyl]aniline has been used in the synthesis of novel binary copolymer films with significant applications in electro-emissive devices (EEDs). These copolymers, such as aniline/o-fluoro-aniline (PFANI), demonstrate high infrared (IR) emissivity modulation capabilities. The PFANI film, in particular, shows great potential for applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Oxidative Fluorination
In the realm of chemical synthesis, oxidative nucleophilic fluorination of N-arylsulfonamides has been explored, highlighting the role of this compound derivatives. This methodology has been adapted for radiofluorination, offering potential advancements in the synthesis of fluorine-containing pharmaceuticals and bioactive molecules (Buckingham et al., 2015).
Antimicrobial Activity
Research into eperezolid-like molecules, where this compound derivatives play a crucial role, has shown promising anti-Mycobacterium smegmatis activity. This indicates potential applications in developing new antimicrobial agents (Yolal et al., 2012).
Corrosion Inhibition
The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, a derivative of this compound, has shown efficiency as a corrosion inhibitor for mild steel in acidic environments. This highlights its potential in materials science and engineering applications (Daoud et al., 2014).
Sulfonation and Copolymerization Studies
Sulfonation and copolymerization studies involving aniline and its derivatives, including this compound, have led to the development of materials with unique electrochemical properties. These studies contribute to advancements in polymer chemistry and materials science (Wen et al., 2001).
Safety and Hazards
The safety information available indicates that 4-[(4-Fluorophenyl)sulfanyl]aniline may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
4-(4-fluorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUNEQJZJOMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379191 | |
| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24900-69-4 | |
| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)






